molecular formula C16H18IN3O2S B2993618 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone CAS No. 866020-50-0

1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone

Cat. No. B2993618
CAS RN: 866020-50-0
M. Wt: 443.3
InChI Key: QLTVIMQPWHGERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone is a chemical compound with the molecular formula C16H18IN3O2S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C16H18IN3O2S . It includes a piperazine ring attached to an ethanone group, a 1,3-thiazole ring, and a 4-iodophenol group . For a detailed structural analysis, please refer to a trusted chemistry resource or professional.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found . For accurate information, please refer to a trusted chemistry resource or professional.

Scientific Research Applications

Green Synthesis Techniques

  • A study reported an eco-friendly microwave-assisted synthesis method for related compounds, highlighting the efficiency and environmental benefits of such approaches in the synthesis of complex molecules (Said et al., 2020).

Electrochemical Synthesis

  • Research has been conducted on the electrochemical synthesis of similar compounds, providing insights into innovative methods for producing complex molecules efficiently (Nematollahi & Amani, 2011).

Pharmacological Potential

  • A study identified a compound structurally similar to the target molecule as a promising σ1 receptor antagonist with potential applications in pain management (Díaz et al., 2020).

Anti-Inflammatory Applications

  • Research has explored the synthesis and anti-inflammatory activity of related compounds, indicating potential therapeutic applications in inflammation-related disorders (Ahmed et al., 2017).

Antiviral Research

  • Studies have also looked into the antiviral activities of compounds with a similar structure, suggesting possible applications in combating viral infections (Attaby et al., 2006).

Structural Analysis

  • Research focusing on the structural characterization of similar compounds provides valuable insights into their chemical properties and potential applications (Hartung et al., 2003).

Antimicrobial Activities

  • Several studies have synthesized and evaluated the antimicrobial activities of related compounds, indicating potential uses in treating bacterial and fungal infections (Gan et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found . As with any chemical, it should be handled with appropriate safety precautions. Please refer to the material safety data sheet (MSDS) provided by the manufacturer for specific safety information.

properties

IUPAC Name

1-[4-[[2-(4-iodophenoxy)-1,3-thiazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18IN3O2S/c1-12(21)20-8-6-19(7-9-20)11-15-10-18-16(23-15)22-14-4-2-13(17)3-5-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTVIMQPWHGERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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